2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-3-7(15)14-6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOWSXDCGFADJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Material: 2-chloro-5-(trifluoromethyl)pyridine
Reagent: Chloroacetyl chloride
Base: Triethylamine
Solvent: Dichloromethane
Conditions: Anhydrous, room temperature
The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbonyl carbon of chloroacetyl chloride, forming the desired acetamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the acetamide group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Material Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide lies in its pyridine core and trifluoromethyl substituent. Key analogues include:
Key Observations :
- The trifluoromethyl group is conserved across analogues for its electron-withdrawing and hydrophobic effects.
- Substituents like thiadiazole (7d) or triazolylsulfanyl () introduce additional heterocyclic diversity, influencing bioactivity .
- Ethylamino linkers () or pyridinylmethyl groups () modulate molecular flexibility and target engagement.
Physicochemical Properties
Comparative physicochemical properties influence drug-likeness and bioavailability:
Biological Activity
2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula and structure:
- Chemical Formula : C8H7ClF3N2O
- Molecular Weight : 232.6 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of 2-chloro-N-acetamides have been shown to possess significant activity against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 50 | 95 |
| Control (Rifampicin) | 0.25 | 100 |
The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead in developing new antimicrobial agents.
Enzyme Inhibition
Studies have demonstrated that the compound may act as an inhibitor of certain enzymes involved in bacterial metabolism. The trifluoromethyl group enhances binding affinity to target enzymes, potentially increasing the efficacy of the compound.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Trifluoromethyl Group : Increases lipophilicity and enhances interaction with biological membranes.
- Chlorine Atom : May contribute to increased reactivity and binding affinity to target sites.
- Pyridine Ring : Essential for maintaining structural integrity and facilitating interactions with biological targets.
Research has shown that modifications to these groups can significantly alter the compound's biological profile, emphasizing the importance of SAR studies in drug development.
Case Study 1: Antitubercular Activity
A study published in NCBI evaluated various derivatives of acetamides against M. tuberculosis. The results indicated that compounds similar to this compound exhibited promising antitubercular activity with MIC values ranging from 25 to 100 μg/mL, suggesting potential for further development as anti-tubercular agents .
Case Study 2: Enzyme Inhibition Assay
In another study focusing on enzyme inhibition, derivatives were tested against bacterial enzymes critical for cell wall synthesis. The findings showed that modifications leading to increased hydrophobicity correlated with enhanced enzyme inhibition, reinforcing the role of the trifluoromethyl group in improving biological activity .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide, and how can reaction conditions be optimized?
A common method involves refluxing a pyridine derivative (e.g., 5-(trifluoromethyl)pyridin-2-amine) with chloroacetyl chloride in the presence of a base like triethylamine. Reaction optimization includes:
- Temperature control : Reflux at 80–100°C to ensure complete acylation without side reactions.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
- Purification : Recrystallization using pet-ether or column chromatography improves yield and purity .
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
Structural validation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., trifluoromethyl at ~110–120 ppm in -NMR, pyridinyl protons at 7.5–8.5 ppm in -NMR) .
- Infrared (IR) spectroscopy : Identify key functional groups (amide C=O stretch at ~1650–1700 cm, C-Cl at ~600–800 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC 1047552 for related pyridine derivatives) .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound, such as C-amidoalkylation or nucleophilic substitutions?
The chloroacetamide group undergoes nucleophilic substitution with amines, thiols, or alcohols. Mechanistic studies suggest:
- Reaction pathways : SN2 mechanisms dominate due to the electron-withdrawing trifluoromethyl group enhancing electrophilicity.
- Intermediate trapping : Use -NMR to monitor trifluoromethyl group stability during reactions .
- Computational modeling : Density functional theory (DFT) predicts transition states and regioselectivity in heterocyclic substitutions .
Q. How can researchers design bioactivity assays to evaluate this compound’s potential as an enzyme inhibitor?
For acetylcholinesterase or glutaminase inhibition:
- Assay design : Use Ellman’s method for cholinesterase activity, measuring thiocholine production at 412 nm. Include controls (e.g., donepezil) .
- Structure-activity relationship (SAR) : Modify the pyridine ring (e.g., substituent effects) and correlate with IC values .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., PDB: 4EY7 for acetylcholinesterase) .
Q. How can contradictory literature data on reactivity or biological activity be resolved?
Address discrepancies via:
- Comparative spectroscopy : Replicate reported syntheses and compare NMR/IR spectra to identify impurities or isomerism .
- Reproducibility studies : Validate bioassay protocols across multiple labs to rule out methodological variability .
- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference biological data and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
